molecular formula C7H4ClF2NO2 B6355806 6-(Chlorodifluoromethyl)nicotinic acid CAS No. 914635-31-7

6-(Chlorodifluoromethyl)nicotinic acid

Cat. No.: B6355806
CAS No.: 914635-31-7
M. Wt: 207.56 g/mol
InChI Key: YFQALOAFAGQMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chlorodifluoromethyl)nicotinic acid is a chemical compound characterized by the presence of a chlorodifluoromethyl group attached to the nicotinic acid structure

Mechanism of Action

Target of Action

The primary target of 6-(Chlorodifluoromethyl)nicotinic acid, a derivative of nicotinic acid, is the G protein-coupled receptor (GPR109A) . This receptor is known to be involved in the regulation of lipid levels in the body . Additionally, the compound may also target the nicotinic acetylcholine receptor (nAChR) , which is known to play a role in various physiological processes, including neurotransmission .

Mode of Action

This compound likely interacts with its targets in a similar manner to nicotinic acid. Nicotinic acid acts via the GPR109A receptor, inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids . This results in changes in lipid metabolism, leading to decreased levels of low-density lipoprotein cholesterol and increased levels of high-density lipoprotein cholesterol .

Biochemical Pathways

The compound is likely involved in the metabolism of niacin, also known as vitamin B3 or nicotinic acid . Niacin exists as several molecular compounds that act as precursors to the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in redox reactions catalyzed by various enzymes, and maintaining the intracellular pool of niacin is vital for redox metabolism and the functioning of NAD-dependent pathways .

Pharmacokinetics

Nicotine is known to rapidly permeate into the endoplasmic reticulum within seconds of extracellular application, and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value . Similar pharmacokinetics may be expected for this compound due to its structural similarity to nicotine and nicotinic acid.

Result of Action

The action of this compound likely results in changes in lipid metabolism, similar to the effects of nicotinic acid . This includes a decrease in low-density lipoprotein cholesterol levels and an increase in high-density lipoprotein cholesterol levels . Additionally, the compound may have effects on neurotransmission due to its potential interaction with the nicotinic acetylcholine receptor .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s action could be affected by the presence of other substances in the environment, such as other drugs or chemicals. Additionally, factors such as temperature, pH, and the presence of light could potentially affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chlorodifluoromethyl)nicotinic acid typically involves the introduction of a chlorodifluoromethyl group to the nicotinic acid framework. One common method includes the reaction of nicotinic acid derivatives with chlorodifluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using chlorodifluoromethyl sulfonium salts in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-(Chlorodifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6-(Chlorodifluoromethyl)nicotinic acid has several scientific research applications:

Comparison with Similar Compounds

  • 6-Trifluoromethyl-2-hydroxypyridine
  • 6-Difluoromethyl-2-hydroxypyridine
  • 2-Chloronicotinic acid

Comparison: 6-(Chlorodifluoromethyl)nicotinic acid is unique due to the presence of both chlorine and fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-[chloro(difluoro)methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQALOAFAGQMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.